叔丁基5-氨基-1H-吲哚-2-羧酸酯

描述

“Tert-butyl 5-amino-1H-indole-2-carboxylate” is a chemical compound . It is used as an intermediate in the preparation of other compounds .

Synthesis Analysis

The synthesis of “Tert-butyl 5-amino-1H-indole-2-carboxylate” and similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

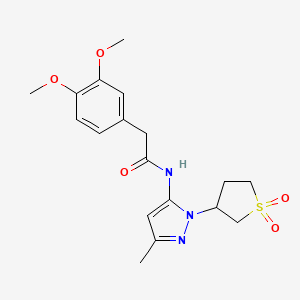

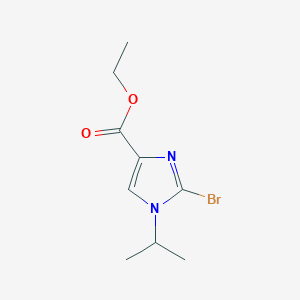

The molecular structure of “Tert-butyl 5-amino-1H-indole-2-carboxylate” is represented by the formula C13H16N2O2 . The SMILES string representation is Cl.CC©©OC(=O)n1ccc2cc(CN)ccc12 .Chemical Reactions Analysis

Indole derivatives, such as “Tert-butyl 5-amino-1H-indole-2-carboxylate”, have been found in many important synthetic drug molecules. They play a significant role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis

“Tert-butyl 5-amino-1H-indole-2-carboxylate” has a molecular weight of 232.28 and a predicted density of 1.212±0.06 g/cm3. The predicted boiling point is 420.3±25.0 °C .科学研究应用

有机合成应用

简便合成和抗癌评估:一项研究展示了与“叔丁基5-氨基-1H-吲哚-2-羧酸酯”相关的衍生物的合成,并评估了它们的抗癌活性。具体而言,双吲哚生物碱topsentin的脱氮类似物对一组人类肿瘤细胞系没有显着活性,一种化合物对特定的肺癌和中枢神经系统癌细胞系表现出中等的活性 (Carbone et al., 2013)。

N-Boc的选择性脱保护:另一个应用涉及N-Boc(叔丁氧羰基)的脱保护,N-Boc是有机合成中广泛使用的保护基。据报道,一种在回流甲苯中使用硅胶的方法可用于N-Boc的脱保护,该方法展示了对N-Boc保护的茚啉的高收率和适用性,包括通过其他温和方法难以脱保护的衍生物 (Min, 2007)。

药物化学应用

铜催化的C-H氧化/交叉偶联:开发了一种涉及α-氨基羰基底物选择性铜催化的α-芳基化的新的方法。该方法使用叔丁基过氧化氢(TBHP),并为合成α-芳基α-亚氨基和α-芳基α-氧代羰基化合物提供了一种新的策略,展示了“叔丁基5-氨基-1H-吲哚-2-羧酸酯”衍生物在药物化学应用中的多功能性 (Wu et al., 2012)。

咔唑生物碱合成:报道了一种将吲哚苯环化成咔唑的方法,展示了合成天然存在的咔唑生物碱,如橄榄素和星足唑A。该过程使用γ-羰基叔丁基过氧化物作为二烯结构单元,用于简单吲哚的π-延伸,说明了“叔丁基5-氨基-1H-吲哚-2-羧酸酯”衍生物在合成复杂有机分子中的作用 (Zheng et al., 2014)。

作用机制

Target of Action

Tert-butyl 5-amino-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .

安全和危害

While specific safety and hazard information for “Tert-butyl 5-amino-1H-indole-2-carboxylate” is not available, similar compounds have been associated with certain hazards. For example, tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

未来方向

属性

IUPAC Name |

tert-butyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGULOCVMYUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)

![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)

![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)

![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)

![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)

![Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate](/img/structure/B2955276.png)

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)